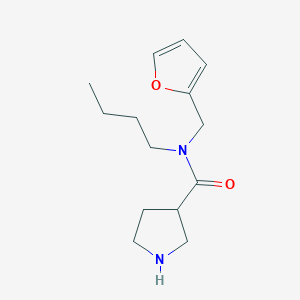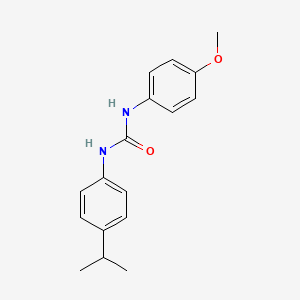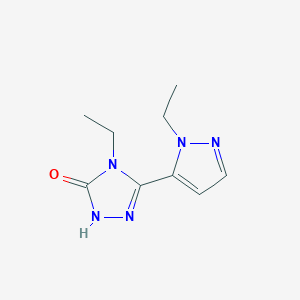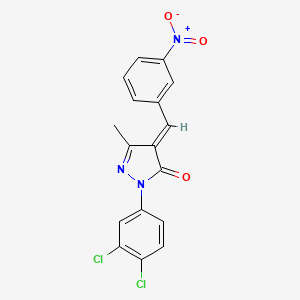
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride, also known as SKF-38393, is a selective agonist of dopamine D1-like receptors. It is a white crystalline powder that is soluble in water and ethanol. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. In
Wirkmechanismus
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride is a selective agonist of dopamine D1-like receptors. It has been shown to increase the release of dopamine in the prefrontal cortex and to enhance dopaminergic transmission in the striatum. This mechanism of action is thought to underlie its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and to enhance synaptic plasticity in the prefrontal cortex. It has also been shown to increase the expression of glutamate receptors in the striatum and to enhance the activity of GABAergic interneurons in the prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride has a number of advantages and limitations for lab experiments. Its selectivity for dopamine D1-like receptors makes it a useful tool for studying the role of these receptors in neurological disorders. However, its relatively low potency and limited bioavailability can make it difficult to achieve therapeutic effects in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride. One area of focus is the development of more potent and selective agonists of dopamine D1-like receptors. Another area of focus is the investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound in order to better understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease and to have antipsychotic effects in animal models of schizophrenia. In addition, it has been investigated for its potential use in the treatment of drug addiction and depression.
Eigenschaften
IUPAC Name |
N-butyl-N-(furan-2-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-8-16(11-13-5-4-9-18-13)14(17)12-6-7-15-10-12/h4-5,9,12,15H,2-3,6-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWRHXJCFBJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CO1)C(=O)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869964.png)
![11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3869967.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3869978.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-5a,10a-dihydroxy-3,5,5a,10a-tetrahydroindeno[1',2':4,5]imidazo[1,2-a]purine-10,12-dione](/img/structure/B3869980.png)
![2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B3869983.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B3870010.png)


![6-ethyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3870029.png)
![2'-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870064.png)
![nicotinaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3870078.png)
![2-methyl-4-{5-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-2-furyl}but-3-yn-2-ol](/img/structure/B3870079.png)